2-(Ciclohexen-1-il)-N-metoxi-N-metilacetanilida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

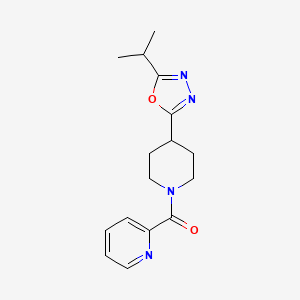

“2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, attached to an acetamide group (a combination of an acetyl group and an amide group) that has been further modified with methoxy and methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclohexene ring, the acetamide group, and the methoxy and methyl groups. The presence of the double bond in the cyclohexene ring and the polar amide group would likely have significant effects on the compound’s chemical behavior .

Mecanismo De Acción

Target of Action

Cyclohexenone derivatives have been known to interact with various enzymes and receptors

Mode of Action

Cyclohexenone, a related compound, is known to undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . It’s plausible that 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide may exhibit similar chemical behaviors.

Biochemical Pathways

Cyclohexenone and its derivatives are known to be involved in various organic synthesis chemistry . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The related compound, cyclohexenone, has been studied for its thermodynamic properties

Result of Action

Cyclohexenone and its derivatives are known to be used as building blocks in organic synthesis chemistry . The specific effects of this compound would depend on its targets and mode of action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide is its ability to enhance cognitive function and improve memory in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one limitation of 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide is its potential toxicity at high doses. This must be taken into consideration when designing experiments using this compound.

Direcciones Futuras

There are several future directions for research on 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and schizophrenia. Another area of interest is its potential as a treatment for addiction. In addition, there is ongoing research on the development of more potent and selective ampakines that may have fewer side effects than 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide. Finally, there is interest in understanding the long-term effects of 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide on synaptic plasticity and cognitive function.

Métodos De Síntesis

The synthesis of 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide involves the reaction between 2-cyclohexen-1-one and N-methoxy-N-methylacetamide in the presence of a base such as potassium carbonate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified by recrystallization.

Aplicaciones Científicas De Investigación

Síntesis de 4’-(2,6,6-Trimetil-2-ciclohexen-1-il)-3’-buten-2’-ketoxima

Este compuesto es esencial para preparar los correspondientes éteres N-O-alquílicos de la oxima. La síntesis implica la reacción de α-ionona con clorhidrato de hidroxilamina. La 4’-(2,6,6-trimetil-2-ciclohexen-1-il)-3’-buten-2’-ketoxima resultante sirve como un intermedio versátil en la síntesis orgánica .

Potencial Nutricional y Propiedades Fitoquímicas

Si bien no está directamente relacionado con la investigación científica, cabe destacar que 2-(Ciclohexen-1-il)-N-metoxi-N-metilacetanilida se encuentra en ciertas frutas cítricas. Por ejemplo, Citrus pseudolimon (galgal) contiene este compuesto. El galgal, una fruta cítrica subutilizada, presenta un prometedor potencial nutricional. Los investigadores han comparado las propiedades morfológicas, químicas y nutricionales de los cultivares de galgal de diferentes regiones, incluyendo Punjab, Haryana e Himachal Pradesh .

Safety and Hazards

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)-N-methoxy-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHADHHNQLUCBFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CCCCC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)